molecular formula C7H6NNaO3 B1449341 Sodium 2-hydroxy-2-(pyridin-2-yl)acetate CAS No. 1706465-12-4

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate

Cat. No.: B1449341
CAS No.: 1706465-12-4
M. Wt: 175.12 g/mol
InChI Key: KOTLWRWPVUXAKC-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(pyridin-2-yl)acetate is an organic compound with the molecular formula C₇H₆NNaO₃ and a molecular weight of 175.12 g/mol . This compound is characterized by the presence of a pyridine ring attached to a hydroxyacetate moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(pyridin-2-yl)acetate typically involves the reaction of pyridine-2-carboxaldehyde with sodium hydroxide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which is then neutralized with sodium hydroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Sodium 2-hydroxy-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

sodium;2-hydroxy-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-3-1-2-4-8-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLWRWPVUXAKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706465-12-4
Record name sodium 2-hydroxy-2-(pyridin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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